Dioctyl ethylphosphonate

Description

Properties

CAS No. |

6156-13-4 |

|---|---|

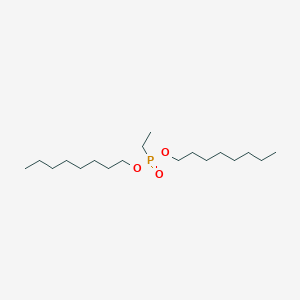

Molecular Formula |

C18H39O3P |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1-[ethyl(octoxy)phosphoryl]oxyoctane |

InChI |

InChI=1S/C18H39O3P/c1-4-7-9-11-13-15-17-20-22(19,6-3)21-18-16-14-12-10-8-5-2/h4-18H2,1-3H3 |

InChI Key |

QCLSSHCNJSKZPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(CC)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The Arbuzov reaction, widely employed for dialkyl alkylphosphonates, involves the rearrangement of trialkyl phosphites in the presence of alkyl halides. For dioctyl ethylphosphonate, trioctyl phosphite (TOPi) reacts with ethyl iodide (EtI) under elevated temperatures (175–185°C) to yield the target compound. A "heel" of this compound (20–25% by weight of TOPi) is introduced to maintain reaction temperature above the boiling point of TOPi (≈250°C), ensuring controlled exothermicity.

Key parameters :

Industrial Adaptations

Large-scale implementations mitigate runaway reactions through gradual TOPi addition and reflux systems. Ethyl iodide’s volatility necessitates closed-loop condensation to recover unreacted catalyst, enhancing cost-efficiency. Post-synthesis oxidative treatments (e.g., chlorine) eliminate residual phosphite.

Titanate-Catalyzed Esterification of Ethylphosphonic Acid

Two-Step Esterification Protocol

Adapting dioctyl phthalate methodologies, ethylphosphonic acid undergoes esterification with isooctyl alcohol via titanate catalysts (e.g., tetraoctyl titanate):

- Priming : Ethylphosphonic acid, isooctyl alcohol, and titanate catalyst (0.5–2 wt%) are heated at 190–235°C under inert conditions.

- Neutralization and purification : The crude product is washed with aqueous base, vacuum-distilled, and filtered to remove residual acid.

Yield optimization :

- Excess isooctyl alcohol (20–30 mol%) drives equilibrium toward ester formation.

- Water removal via Dean-Stark trap improves conversion rates by 15–20%.

Horner–Wadsworth–Emmons (HWE) Reaction for Stereoselective Synthesis

Phosphonate Carbanion Formation

The HWE reaction generates stabilized phosphonate carbanions, which react with aldehydes to form alkenes. For this compound, octanal and diethyl ethylphosphonate are coupled under basic conditions (e.g., NaH) to yield the product.

Reaction pathway :

- Deprotonation of diethyl ethylphosphonate to form carbanion 1 .

- Nucleophilic attack on octanal, producing β-hydroxyphosphonate intermediate 3a/3b .

- Elimination via oxaphosphetane intermediates to yield this compound.

Stereochemical control : Electron-withdrawing groups (EWGs) on the phosphonate enhance elimination kinetics, favoring E-alkene geometry.

Michael Addition of Octanol to Vinylphosphonates

Vinylphosphonate Intermediate Synthesis

Building on LEGO-Lipophosphonoxin methodologies, vinylphosphonate precursors (e.g., diethyl vinylphosphonate) undergo Michael addition with octanol:

- Vinylphosphonate activation : Deprotonation with LDA generates nucleophilic species.

- Octanol addition : Nucleophilic attack at the β-position forms this compound.

Advantages :

- High stereoselectivity (>90% E isomer).

- Dialkylphosphate by-products are water-soluble, simplifying purification.

Comparative Analysis of Synthetic Methods

Scalability : The Arbuzov reaction and titanate esterification are industrially viable, whereas HWE and Michael addition suit laboratory-scale stereoselective synthesis.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Dioctyl ethylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

Major Products Formed

Hydrolysis: Phosphonic acids and alcohols.

Oxidation: Phosphonic acid derivatives.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Dioctyl ethylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dioctyl ethylphosphonate exerts its effects involves the interaction of its phosphorus atom with various molecular targets. In biochemical applications, it acts as a chelating agent, binding to metal ions and facilitating their removal or stabilization . In medicinal chemistry, it can inhibit specific enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Physicochemical Properties and Trends

- Volatility : this compound’s long alkyl chains reduce volatility compared to diethyl analogs (e.g., dioctyl sebacate in atmospheric studies shows low volatility) .

- Solubility : Hydrophobic octyl groups limit water solubility, unlike Fosetyl-Al, which is water-soluble due to its ionic structure .

- Thermal Stability : Longer alkyl chains improve thermal stability, making dioctyl derivatives suitable for high-temperature applications compared to methyl or ethyl variants .

Data Table: Key Comparative Properties

| Compound | CAS RN | Molecular Formula | Oxidation State | Key Applications | Regulatory Class |

|---|---|---|---|---|---|

| This compound | 6156-13-4 | C₁₈H₃₉O₃P | P(V) | Industrial additives | Schedule 2B04 |

| Dioctyl methylphosphonate | 1832-68-4 | C₁₇H₃₇O₃P | P(V) | Industrial additives | Schedule 2B04 |

| Diethyl ethylphosphonite | 2651-85-6 | C₆H₁₅O₂P | P(III) | Chemical synthesis | Schedule 2B04 |

| Fosetyl-Al | 39148-24-8 | C₃H₉AlO₉P₃ | P(V) | Agricultural fungicide | Non-scheduled |

| Diphenyl octyl phosphate | 1241-94-7 | C₂₀H₂₇O₄P | P(V) | Plasticizers | Non-scheduled |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.